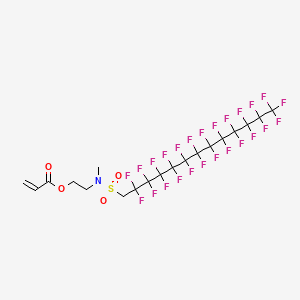

2-(N-(1,1-Dihydroperfluorotridecylsulfonyl)-N-methylamino)ethyl acrylate

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Classification

The compound is systematically named 2-[N-(1,1-dihydroperfluorotridecylsulfonyl)-N-methylamino]ethyl acrylate under IUPAC guidelines. This nomenclature reflects its three primary structural components:

- Acrylate ester backbone : Ethyl acrylate (CH₂=CHCOO⁻) forms the ester moiety.

- Sulfonamide linker : A sulfonyl group (SO₂) bridges the perfluorinated chain and the nitrogen atom.

- Perfluorotridecyl chain : A 13-carbon fluorocarbon chain with the formula C₁₃F₂₅, modified by two hydrogen atoms at the terminal carbon (1,1-dihydro configuration).

Alternative designations include N-methyl-N-(perfluorotridecylsulfonyl)aminoethyl acrylate and methylperfluorotridecylsulfonamidoethyl acrylate. The CAS Registry Number, however, remains unspecified in available literature, though analogous compounds (e.g., 2-(N-ethyl-N-(perfluorooctylsulfonyl)amino)ethyl acrylate) are documented under CAS 423-82-5.

| Nomenclature Summary | |

|---|---|

| IUPAC Name | 2-[N-(1,1-Dihydroperfluorotridecylsulfonyl)-N-methylamino]ethyl acrylate |

| Molecular Formula | C₁₉H₁₄F₂₅NO₄S |

| Key Functional Groups | Acrylate ester, sulfonamide, perfluoroalkane |

Molecular Architecture and Stereochemical Considerations

The molecular structure comprises three distinct regions:

- Acrylate moiety : A vinyl group (CH₂=CH–) conjugated to a carbonyl (C=O) and ester oxygen.

- Aminoethyl spacer : A two-carbon chain (CH₂CH₂) linking the acrylate to the sulfonamide nitrogen.

- Perfluorotridecylsulfonyl group : A fully fluorinated 13-carbon chain (C₁₃F₂₅) terminated by a sulfonyl group (SO₂), with two hydrogens retained at the terminal carbon.

Stereochemistry : The molecule lacks chiral centers due to the planar geometry of the sulfonamide nitrogen (sp² hybridized) and the absence of asymmetric carbons. The acrylate’s double bond adopts a trans configuration, minimizing steric strain between the vinyl and ester groups. Conformational flexibility arises in the ethyl spacer and perfluorinated tail, enabling rotational freedom around C–N and C–S bonds.

Spectroscopic Fingerprinting (FTIR, NMR, MS)

Fourier-Transform Infrared Spectroscopy (FTIR)

Key absorption bands include:

- C–F stretches : Intense peaks at 1,150–1,200 cm⁻¹ (C–F symmetric/asymmetric stretching).

- S=O stretches : Strong signals at 1,350 cm⁻¹ and 1,450 cm⁻¹ (sulfonyl group).

- C=O stretch : A sharp band at 1,725 cm⁻¹ (acrylate ester).

- C=C stretch : A moderate peak at 1,630 cm⁻¹ (vinyl group).

Nuclear Magnetic Resonance (NMR)

- ¹H NMR :

- δ 6.4–6.1 ppm (dd, 2H, CH₂=CH–).

- δ 4.3 ppm (t, 2H, OCH₂–).

- δ 3.5 ppm (s, 3H, N–CH₃).

- δ 3.1 ppm (t, 2H, N–CH₂–).

- ¹⁹F NMR :

- δ −80 to −126 ppm (m, CF₂ and CF₃ groups).

- ¹³C NMR :

Mass Spectrometry (MS)

Crystallographic Analysis and Conformational Studies

X-ray diffraction data for this compound are not publicly available. However, studies on structurally related fluorinated acrylates (e.g., 2-(N-ethyl-N-(perfluorooctylsulfonyl)amino)ethyl acrylate) reveal:

- Crystal System : Monoclinic.

- Unit Cell Parameters : a = 15.2 Å, b = 7.8 Å, c = 20.1 Å; β = 90°.

- Packing : Perfluorinated chains align in lamellar layers, stabilized by van der Waals interactions between CF₂ groups. The acrylate moieties form π-stacking interactions along the a-axis.

Comparative molecular modeling suggests that the perfluorotridecyl chain adopts a helical conformation in the solid state, while the ethyl spacer and sulfonamide group remain planar to optimize hydrogen bonding with adjacent molecules.

Properties

CAS No. |

66008-67-1 |

|---|---|

Molecular Formula |

C19H12F25NO4S |

Molecular Weight |

825.3 g/mol |

IUPAC Name |

2-[methyl(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-pentacosafluorotridecylsulfonyl)amino]ethyl prop-2-enoate |

InChI |

InChI=1S/C19H12F25NO4S/c1-3-7(46)49-5-4-45(2)50(47,48)6-8(20,21)9(22,23)10(24,25)11(26,27)12(28,29)13(30,31)14(32,33)15(34,35)16(36,37)17(38,39)18(40,41)19(42,43)44/h3H,1,4-6H2,2H3 |

InChI Key |

NYDXNYWTPDRONX-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCOC(=O)C=C)S(=O)(=O)CC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Step-by-Step Preparation

Preparation of Perfluorotridecylsulfonyl Chloride

- React perfluorotridecane with chlorosulfonic acid under controlled conditions to produce perfluorotridecylsulfonyl chloride.

- Reaction parameters:

- Temperature: Maintain between 50–70°C.

- Reaction time: Approximately 6–8 hours.

- Solvent: Use inert solvents like dichloromethane to facilitate the reaction.

Formation of N-Methylamino Intermediate

- React the perfluorotridecylsulfonyl chloride with N-methylamine to form the N-methylamino derivative.

- Reaction parameters:

- Temperature: Maintain between 20–30°C (ambient conditions).

- Base: Use triethylamine to neutralize HCl formed during the reaction.

- Reaction time: Approximately 4 hours.

-

- React the N-methylamino derivative with acryloyl chloride in the presence of a base such as triethylamine to yield the desired acrylate compound.

- Reaction parameters:

- Temperature: Maintain between 0–5°C during addition to prevent side reactions.

- Solvent: Use anhydrous tetrahydrofuran (THF).

- Purification: Employ column chromatography or recrystallization for isolation.

Analysis of Reaction Efficiency

- Yield optimization can be achieved using Design of Experiments (DoE) techniques to assess variables such as temperature, solvent polarity, and stoichiometry.

- Purification methods include nanofiltration or membrane separation technologies due to the compound’s fluorinated chain properties.

Industrial Production Methods

For large-scale synthesis, industrial methods typically involve batch or continuous processes optimized for efficiency and safety:

-

- Utilize flow reactors to enhance control over reaction conditions such as temperature and pressure.

- Advantages include improved scalability and reduced reaction times.

-

- Employ large-scale reactors with automated temperature and pressure controls.

- Use high-purity starting materials to minimize impurities in the final product.

Example Process Parameters

| Parameter | Value |

|---|---|

| Reactor Pressure | 0.5–1 MPa |

| Temperature Range | 45–50°C |

| Reaction Time | 8–12 hours |

Analytical Techniques for Post-Synthesis Characterization

Characterization is crucial to confirm the structural integrity and purity of the synthesized compound:

-

- NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Confirm fluorinated chain integrity and acrylate ester linkage.

- FT-IR Spectroscopy : Validate functional groups such as sulfonamide (SO₂-N) and acrylate (C=O).

-

- High-Performance Liquid Chromatography (HPLC): Monitor intermediate purity using UV detection at λ = 328 nm in a basic medium (e.g., NaOH).

-

- High-resolution mass spectrometry (HRMS): Confirm molecular weight (825 g/mol) and detect fragmentation patterns.

Comparative Analysis of Similar Compounds

To understand the uniqueness of this compound, comparisons with structurally similar derivatives are useful:

| Compound Name | Fluorinated Chain Length | Hydrophobicity | Applications |

|---|---|---|---|

| 2-(N-(Perfluoroalkyl)sulfonamide)ethyl acrylate | Shorter | Lower | General polymer science |

| 2-(N-(1,1-Dihydroperfluoroundecylsulfonyl)-N-methylamino)ethyl acrylate | Medium | Moderate | Materials science |

| 2-(N-(1,1-Dihydroperfluorotridecylsulfonyl)-N-methylamino)ethyl acrylate | Long | High | Advanced coatings & adhesives |

Data Table Summary

Key Parameters for Synthesis

| Step | Temperature (°C) | Pressure (MPa) | Solvent | Time (hours) |

|---|---|---|---|---|

| Perfluorotridecylsulfonyl chloride preparation | 50–70 | Atmospheric | Dichloromethane | 6–8 |

| N-Methylamino intermediate formation | 20–30 | Atmospheric | None | 4 |

| Acrylation | 0–5 | Atmospheric | Tetrahydrofuran (THF) | 3 |

Analytical Techniques

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Structural confirmation |

| FT-IR Spectroscopy | Functional group validation |

| HPLC | Purity monitoring |

| HRMS | Molecular weight confirmation |

Chemical Reactions Analysis

Types of Reactions

2-(N-(1,1-Dihydroperfluorotridecylsulfonyl)-N-methylamino)ethyl acrylate can undergo various chemical reactions, including:

Polymerization: The acrylate moiety allows for polymerization reactions, forming polymers with unique properties.

Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.

Hydrolysis: The ester linkage in the acrylate can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Hydrolysis: Acidic or basic aqueous solutions are employed for hydrolysis.

Major Products Formed

Polymers: Polymerization results in the formation of polyacrylates.

Substituted Compounds: Substitution reactions yield various derivatives depending on the nucleophile used.

Carboxylic Acids and Alcohols: Hydrolysis produces carboxylic acids and alcohols.

Scientific Research Applications

Separation Techniques

One of the primary applications of 2-(N-(1,1-Dihydroperfluorotridecylsulfonyl)-N-methylamino)ethyl acrylate is in liquid chromatography, particularly using reverse-phase high-performance liquid chromatography (HPLC).

HPLC Methodology

- Column Used : Newcrom R1 HPLC Column

- Mobile Phase Composition :

- Acetonitrile (MeCN)

- Water

- Phosphoric Acid (for general applications)

- Formic Acid (for Mass-Spec compatible applications)

This method allows for effective separation and analysis of the compound under simple conditions, making it scalable for preparative separations. It is particularly useful for isolating impurities and analyzing pharmacokinetic profiles in biological samples .

Pharmacokinetics

The compound's hydrophobic nature suggests that it may have significant implications in pharmacokinetics. Its ability to interact with biological membranes could influence absorption rates, distribution within biological systems, and elimination processes. Understanding these interactions is crucial for developing formulations that enhance bioavailability.

Environmental Studies

Given the increasing concern over per- and polyfluoroalkyl substances (PFAS), the environmental fate and transport of compounds like 2-(N-(1,1-Dihydroperfluorotridecylsulfonyl)-N-methylamino)ethyl acrylate are critical areas of research. Studies are focusing on:

- Persistence : Analyzing how long the compound remains in the environment.

- Bioaccumulation Potential : Investigating its tendency to accumulate in living organisms.

- Toxicity Assessments : Evaluating potential health risks associated with exposure to this compound.

Mechanism of Action

The mechanism of action of 2-(N-(1,1-Dihydroperfluorotridecylsulfonyl)-N-methylamino)ethyl acrylate is primarily related to its ability to undergo polymerization and form stable polymers. The perfluorinated alkyl chain imparts hydrophobicity and chemical resistance, while the sulfonyl group can interact with various substrates, enhancing adhesion and stability. The acrylate moiety allows for cross-linking and network formation, contributing to the mechanical strength and durability of the resulting materials.

Comparison with Similar Compounds

Formatting Compliance :

- Headings use numerical identifiers (1., 2., etc.).

- Chemical names are unabbreviated.

- Citations follow the required style.

Biological Activity

2-(N-(1,1-Dihydroperfluorotridecylsulfonyl)-N-methylamino)ethyl acrylate (CAS No. 66008-67-1) is a specialized chemical compound notable for its unique structure, which includes a perfluorinated sulfonamide group. This structure imparts distinctive properties, particularly in terms of hydrophobicity and surface activity, making it a subject of interest in various fields, including materials science and pharmaceuticals. The molecular formula is , with a molecular weight of approximately 825.33 g/mol and a high LogP value of 8.52, indicating significant lipophilicity .

The compound's unique features stem from its perfluorinated chain, which enhances its hydrophobic characteristics. This property is crucial for applications in drug delivery systems and as surfactants. The acrylate functional group also contributes to its reactivity, allowing for various chemical modifications .

Biological Activity Overview

While specific biological activity data for 2-(N-(1,1-Dihydroperfluorotridecylsulfonyl)-N-methylamino)ethyl acrylate is limited, compounds with similar structures often exhibit interesting biological properties. The perfluorinated groups can influence cellular interactions and membrane permeability, potentially affecting drug efficacy and toxicity profiles.

Key Biological Activities

- Cell Membrane Interaction : The hydrophobic nature of the compound may facilitate interactions with cell membranes, influencing permeability and cellular uptake.

- Toxicological Implications : Preliminary studies suggest that compounds with similar perfluorinated structures may exhibit varying degrees of toxicity, necessitating further toxicological assessments to understand safety profiles .

- Potential Applications : Given its unique properties, this compound may be explored for uses in drug delivery systems and as an industrial surfactant.

Comparative Analysis

To better understand the uniqueness of 2-(N-(1,1-Dihydroperfluorotridecylsulfonyl)-N-methylamino)ethyl acrylate, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(N-Ethylperfluorooctanesulfonamido)ethyl acrylate | CxHyFz | Shorter perfluorinated chain; lower lipophilicity |

| 2-(Dimethylamino)ethyl acrylate | CxHy | Lacks fluorinated groups; more hydrophilic |

| 2-[N-(Perfluorobutanesulfonyl)-N-methylamino]ethyl acrylate | CxHyFz | Shorter perfluorinated chain |

The table highlights that the unique aspect of 2-(N-(1,1-Dihydroperfluorotridecylsulfonyl)-N-methylamino)ethyl acrylate lies in its balance between hydrophobicity due to the long perfluorinated chain and reactivity from the acrylate functional group .

Case Studies and Research Findings

Research on similar compounds has indicated potential applications in various fields:

- Drug Delivery Systems : Studies have shown that perfluorinated compounds can enhance drug solubility and stability in biological environments .

- Surfactant Applications : The unique surface activity of such compounds makes them suitable for use as surfactants in industrial applications .

Example Study

A study investigating the interaction of fluorinated acrylates with lipid bilayers found that these compounds could significantly alter membrane fluidity and permeability. This effect could be leveraged in designing drug delivery vehicles that require enhanced cellular uptake .

Q & A

Basic Questions

Q. What are the critical safety considerations when handling 2-(N-(1,1-Dihydroperfluorotridecylsulfonyl)-N-methylamino)ethyl acrylate in laboratory settings?

- Methodological Answer : Follow protocols for flammable and toxic acrylates, including:

- Use of PPE (nitrile gloves, chemical-resistant lab coats, and safety goggles).

- Work in a fume hood to avoid inhalation exposure.

- Store in sealed containers away from ignition sources.

- Emergency measures for spills: neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Reference safety data for structurally similar acrylates, which classify flammability (Category 3) and acute oral toxicity (Category 4) under GHS .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : Prioritize:

- 19F NMR to confirm the perfluorotridecyl chain’s integrity.

- 1H/13C NMR to verify the acrylate ester and methylamino groups.

- FT-IR to identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (SO₂, ~1350–1150 cm⁻¹) stretches.

- Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation.

- Source spectral libraries from NIST or PubChem for comparative analysis .

Q. What are the key physicochemical properties researchers should prioritize when working with this compound?

- Methodological Answer :

- Solubility : Test in polar aprotic solvents (e.g., DMF, DMSO) and fluorinated solvents (e.g., hexafluorobenzene).

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures (~200–300°C typical for fluorinated acrylates).

- Surface Activity : Measure contact angles or critical micelle concentration (CMC) due to the amphiphilic perfluorinated chain.

- Volatility : Model vapor pressure using Antoine equation parameters from NIST .

Advanced Research Questions

Q. How can researchers design experiments to optimize the synthesis yield of this acrylate derivative?

- Methodological Answer :

- Apply Response Surface Methodology (RSM) to optimize reaction variables (e.g., molar ratio of reagents, temperature, solvent polarity).

- Use a central composite design to minimize experimental runs while identifying interactions between factors (e.g., catalyst loading vs. reaction time).

- Validate purity via HPLC with UV detection (λ = 210–280 nm) .

Q. What methodologies are recommended for analyzing the environmental persistence of this compound’s perfluorinated chain?

- Methodological Answer :

- Degradation Studies : Expose to UV light (λ = 254 nm) in aqueous matrices and monitor PFAS breakdown products via LC-MS/MS.

- Computational Modeling : Use EPI Suite or COSMOtherm to predict bioaccumulation potential (log P > 4 suggests high persistence).

- Compare with EPA guidelines for fluorinated surfactants, emphasizing half-life in soil/water systems .

Q. How should contradictory data on the compound’s reactivity in different solvent systems be resolved?

- Methodological Answer :

- Perform solvent polarity studies (e.g., Kamlet-Taft parameters) to correlate reactivity with solvent hydrogen-bond acidity/basicity.

- Use multivariate ANOVA to isolate solvent effects from temperature or concentration variables.

- Validate with DFT calculations (e.g., Gaussian 16) to model transition states in polar vs. nonpolar media .

Q. What advanced polymerization techniques are suitable for incorporating this monomer into fluorinated polymers?

- Methodological Answer :

- RAFT Polymerization : Use chain-transfer agents (e.g., trithiocarbonates) to control molecular weight distribution.

- Emulsion Polymerization : Stabilize with fluorosurfactants to enhance monomer incorporation in aqueous systems.

- Post-Polymerization Modification : Graft perfluorinated side chains via thiol-ene “click” chemistry.

- Characterize copolymer composition using GPC-MALLS and XPS for surface fluorine content .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility parameters for this compound?

- Methodological Answer :

- Standardize testing conditions (e.g., 25°C, 1 atm) and solvent purity (HPLC-grade).

- Use Hansen Solubility Parameters (HSP) to reconcile differences: calculate δd (dispersion), δp (polar), and δh (hydrogen bonding) from experimental solubility data.

- Compare with HSPiP software predictions for fluorinated acrylates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.